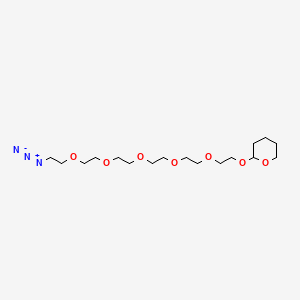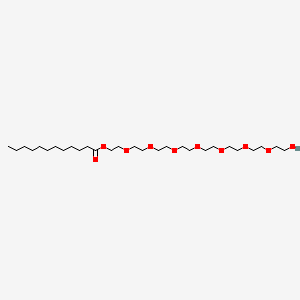
Octaethylene glycol laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyethylene glycol-8 laurate is a nonionic emulsifier created by esterifying high-quality lauric acid with polyethylene glycols. It is a clear liquid that is soluble in water and has a pH range of 4.5-7.0 in a 3% aqueous solution. The hydrophilic-lipophilic balance value of polyethylene glycol-8 laurate is 12.8, making it oil-soluble and effective in nonaqueous systems .
Métodos De Preparación
Polyethylene glycol-8 laurate is synthesized by esterifying lauric acid with polyethylene glycol. The reaction typically involves heating lauric acid and polyethylene glycol in the presence of an acid catalyst. The reaction conditions include maintaining a temperature range of 150-200°C and removing water formed during the reaction to drive the esterification to completion . Industrial production methods often involve continuous processes with precise control over reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Polyethylene glycol-8 laurate primarily undergoes esterification and hydrolysis reactions. In esterification, lauric acid reacts with polyethylene glycol to form polyethylene glycol-8 laurate and water. Hydrolysis of polyethylene glycol-8 laurate can occur under acidic or basic conditions, leading to the formation of lauric acid and polyethylene glycol . The compound is stable under normal conditions but can undergo oxidation in the presence of strong oxidizing agents.
Aplicaciones Científicas De Investigación
Polyethylene glycol-8 laurate has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as an emulsifier and surfactant in various formulations. In biology, it has been studied for its role in enhancing the fermentation of Staphylococcus epidermidis, which can reduce the required dose of clindamycin against Cutibacterium acnes . In medicine, polyethylene glycol-8 laurate is used in topical formulations for its emollient and emulsifying properties. In the industry, it is used in personal care products such as bath oils, conditioners, creams, lotions, makeup, ointments, shampoos, and sunscreens .
Mecanismo De Acción
The mechanism of action of polyethylene glycol-8 laurate involves its ability to act as an emulsifier and surfactant. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. In biological systems, polyethylene glycol-8 laurate can enhance the probiotic activity of Staphylococcus epidermidis by providing a carbon source for fermentation. This fermentation process can inhibit the growth of Cutibacterium acnes and reduce inflammation .
Comparación Con Compuestos Similares
Polyethylene glycol-8 laurate is similar to other polyethylene glycol esters, such as polyethylene glycol-8 dilaurate and polyethylene glycol-8 stearate. These compounds share similar emulsifying and surfactant properties but differ in their fatty acid components. Polyethylene glycol-8 laurate is unique in its ability to enhance the fermentation of Staphylococcus epidermidis, which is not observed with other polyethylene glycol esters . Similar compounds include:
- Polyethylene glycol-8 dilaurate
- Polyethylene glycol-8 stearate
- Polyethylene glycol-8 distearate
Polyethylene glycol-8 laurate stands out due to its specific applications in enhancing probiotic activity and its effectiveness in nonaqueous systems.
Propiedades
Número CAS |
35179-86-3 |
|---|---|
Fórmula molecular |
C28H56O10 |
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C28H56O10/c1-2-3-4-5-6-7-8-9-10-11-28(30)38-27-26-37-25-24-36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-29/h29H,2-27H2,1H3 |
Clave InChI |
MWEOKSUOWKDVIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




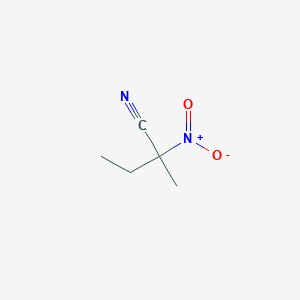
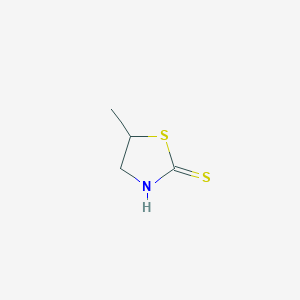

![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)
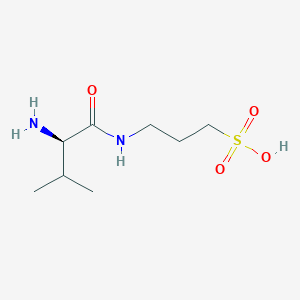
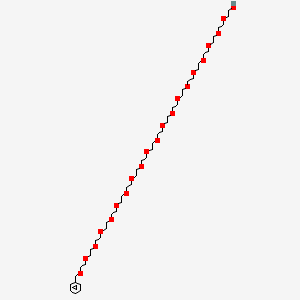
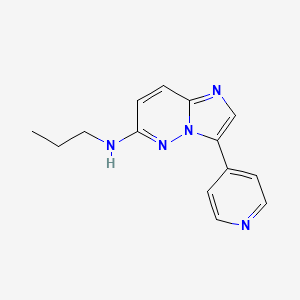
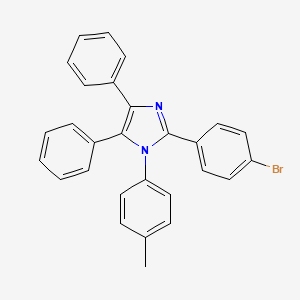
![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)


